molecular formula C13H17NO4S B3014126 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 1706154-16-6

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No. B3014126
CAS RN: 1706154-16-6
M. Wt: 283.34
InChI Key: NFUYQIVGOIYABL-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone, also known as MSPE, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MSPE has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Scientific Research Applications

Organocatalysis

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone and similar compounds have been explored for their potential in organocatalysis. For instance, pyrrolidine-based catalysts bearing a sulfoxide moiety, which are closely related structurally, have shown efficacy in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This yields γ-nitro carbonyl compounds with high yield and stereoselectivity, demonstrating the compound's utility in synthesizing complex organic molecules (Singh et al., 2013).

Synthesis of Derivatives and Precursors

Compounds with a similar structure have been utilized in the synthesis of various derivatives. For example, 1-(arylsulfonyl)pyrrolidines have been produced through the reaction of phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, demonstrating the versatility of these compounds in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Herbicidal Activity

Studies have also investigated the herbicidal activities of related compounds. For example, alkyl multisubstituted pyridine-2-yl sulfone, synthesized from alkylthiopyridine, has shown moderate herbicidal activities against certain plants, highlighting its potential in agricultural applications (刘建超 et al., 2016).

Radical-Scavenging Activity

Some derivatives of similar structures have been identified as potent radical scavengers. For instance, highly brominated mono- and bis-phenols from marine red algae, containing structures akin to this compound, have shown significant DPPH radical-scavenging activity, suggesting potential in antioxidant applications (Duan et al., 2007).

Anticancer Potential

Furthermore, derivatives of pyrrolidinyl compounds have been researched for their anticancer properties. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide showed promising cytotoxic effects on various cancer cell lines, indicating potential use in cancer treatment (Redda et al., 2011).

properties

IUPAC Name

1-(3-methylsulfonylpyrrolidin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)10-18-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYQIVGOIYABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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